

Azelaprag and Liver Function: A Technical Support Resource

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Compound of Interest

Compound Name: Azelaprag

Cat. No.: B605792

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effects of **azelaprag** on liver function markers. The following question-and-answer format addresses potential issues and summarizes key findings from available clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What is the primary liver-related safety concern observed with **azelaprag** in clinical trials?

A1: The primary safety concern is the observation of elevated liver enzymes, specifically transaminitis, in trial participants.^{[1][2][3][4]} This led to the discontinuation of the Phase II STRIDES clinical trial for **azelaprag**.^{[1][2][3][4][5][6]}

Q2: Were the elevations in liver enzymes associated with clinical symptoms?

A2: No, the observed transaminase elevations were not accompanied by clinically significant symptoms.^{[1][2][3][4][5][6]}

Q3: In which clinical trial were these liver function abnormalities reported?

A3: These findings were reported in the Phase II STRIDES trial, which was evaluating **azelaprag** as both a monotherapy and in combination with tirzepatide for the treatment of obesity.^{[2][3]}

Q4: How many participants were affected by this adverse event?

A4: Out of 204 subjects enrolled in the STRIDES trial, 11 participants in the **azelaprag** treatment groups showed elevated transaminase levels.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

Q5: Was this effect observed in all treatment arms of the STRIDES trial?

A5: The elevated liver enzymes were observed in the groups receiving **azelaprag**. No such elevations were reported in the participant group receiving tirzepatide alone.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q6: What was the ultimate consequence of these findings for the **azelaprag** development program?

A6: Following the discontinuation of the Phase II trial, BioAge Labs ultimately decided to terminate the entire **azelaprag** development program due to these liver safety concerns.[\[7\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative data from the discontinued Phase II STRIDES trial.

Parameter	Value
Trial Name	STRIDES
Phase	II
Total Enrolled Participants	204
Participants with Elevated Liver Enzymes	11
Treatment Groups with Adverse Event	Azelaprag monotherapy and Azelaprag in combination with tirzepatide
Control Group (No Adverse Event)	Tirzepatide only

Experimental Protocols

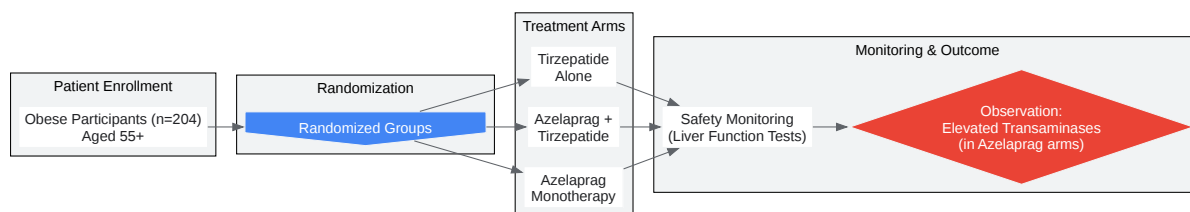
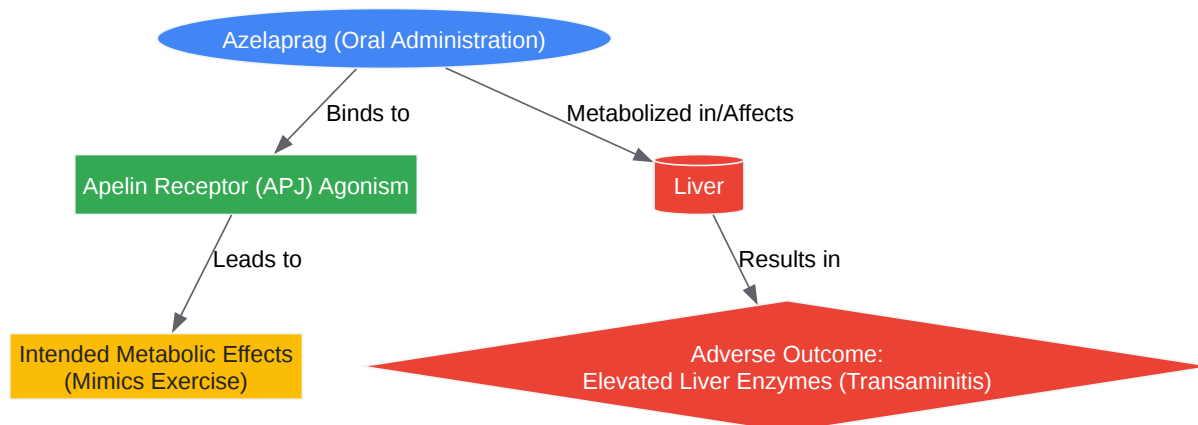
STRIDES Phase II Trial Protocol Overview

The STRIDES trial was a randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of **azelaprag**.

- Objective: To evaluate the effect of **azelaprag** as a monotherapy and in combination with tirzepatide on weight loss in obese individuals aged 55 and older.[2][5]
- Treatment Arms:
 - **Azelaprag** monotherapy
 - **Azelaprag** in combination with tirzepatide
 - Tirzepatide with placebo
- Liver Function Monitoring: As part of routine safety assessments, liver function tests (LFTs) were performed on all participants. This typically includes measuring levels of:
 - Alanine aminotransferase (ALT)
 - Aspartate aminotransferase (AST)
 - Alkaline phosphatase (ALP)
 - Total bilirubin
- Adverse Event Trigger: Clinically significant elevations in ALT and/or AST levels, indicative of transaminitis, were the primary trigger for the safety concern.

Visualizations

Signaling Pathway and Adverse Outcome



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